molecular formula C15H19NO3 B1462567 1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1096997-27-1

1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1462567
M. Wt: 261.32 g/mol
InChI Key: SVNWRBDOKXLMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid. It’s classified as a short-chain fatty acid and has the chemical formula CH3CH2CH(CH3)CO2H . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .


Synthesis Analysis

Racemic 2-methylbutanoic acid can be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 .


Molecular Structure Analysis

The molecular formula of 2-Methylbutanoic acid is C5H10O2 . The structure of this compound can be represented as CH3CH2CH(CH3)CO2H .


Physical And Chemical Properties Analysis

2-Methylbutanoic acid is a clear colorless liquid with a density of 0.94 g/cm3 at 20 °C . It has a melting point of -90 °C and a boiling point of 176 °C . The log P value, which is a measure of the compound’s lipophilicity, is 1.18 .

Safety And Hazards

2-Methylbutanoic acid is labeled with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H312, H314, indicating that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(2-methylbutanoyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-10(2)14(17)16-8-4-5-11-9-12(15(18)19)6-7-13(11)16/h6-7,9-10H,3-5,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNWRBDOKXLMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 5
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
1-(2-Methylbutanoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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